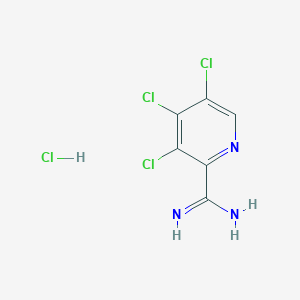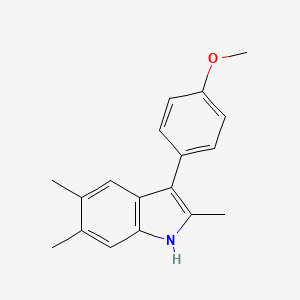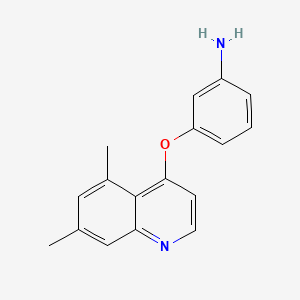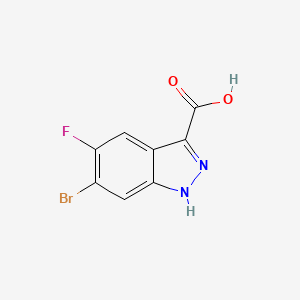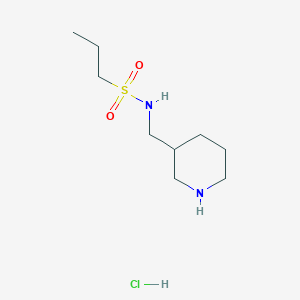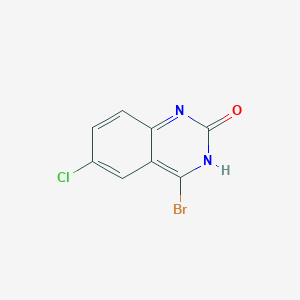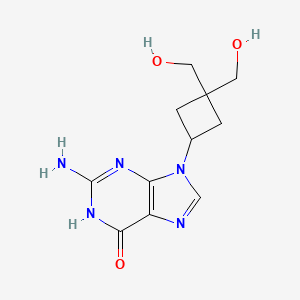
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a purine base and a cyclobutyl group with hydroxymethyl substituents, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- typically involves multiple steps, starting with the preparation of the cyclobutyl precursor. The cyclobutyl group is then functionalized with hydroxymethyl groups through a series of reactions, including hydroxylation and protection-deprotection steps. The final step involves the coupling of the functionalized cyclobutyl group with the purine base under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization may be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.
科学研究应用
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism by which 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
相似化合物的比较
Similar Compounds
6H-Purin-6-one, 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-: Similar structure but with a hydroxyethyl group instead of the cyclobutyl group.
6H-Purin-6-one, 2-amino-9-(3-hydroxypropyl)-1,9-dihydro-: Contains a hydroxypropyl group, offering different chemical properties and reactivity.
6H-Purin-6-one, 2-amino-9-(4-hydroxybutyl)-1,9-dihydro-: Features a hydroxybutyl group, which may affect its biological activity and applications.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- lies in its cyclobutyl group with bis(hydroxymethyl) substituents, which provides distinct chemical and biological properties. This structure allows for unique interactions with molecular targets and offers potential advantages in various applications, such as increased stability and specificity in biological systems.
属性
CAS 编号 |
130368-81-9 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC 名称 |
2-amino-9-[3,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)6-1-11(2-6,3-17)4-18/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |
InChI 键 |
MQUOKLYYCVUIOB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CO)CO)N2C=NC3=C2N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
